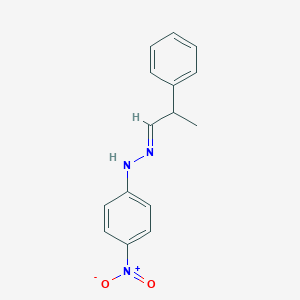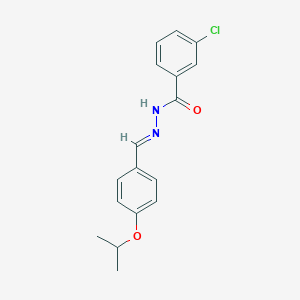![molecular formula C19H19N3O2 B386988 N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide CAS No. 328910-23-2](/img/structure/B386988.png)
N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazines with aldehydes or ketones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide typically involves the condensation reaction between 1,2-dimethyl-1H-indole-3-carbaldehyde and 2-hydroxy-2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anti-inflammatory and analgesic activities. It has shown promise as a cyclooxygenase (COX) inhibitor, which could make it useful in the development of new anti-inflammatory drugs.
Biological Studies: The compound’s ability to form stable complexes with transition metals makes it useful in bioinorganic chemistry.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets:
Cyclooxygenase Inhibition: The compound selectively inhibits COX-2, reducing inflammation and providing gastric sparing activity.
Signal Transduction Pathways: It downregulates the expression of various inflammatory mediators, including NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide is unique due to its specific structural features, such as the presence of the indole ring and the hydroxy-phenylacetohydrazide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
328910-23-2 |
|---|---|
Molekularformel |
C19H19N3O2 |
Molekulargewicht |
321.4g/mol |
IUPAC-Name |
N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C19H19N3O2/c1-13-16(15-10-6-7-11-17(15)22(13)2)12-20-21-19(24)18(23)14-8-4-3-5-9-14/h3-12,18,23H,1-2H3,(H,21,24)/b20-12+ |
InChI-Schlüssel |
VYRZASCAOQQKCR-UDWIEESQSA-N |
Isomerische SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)C(C3=CC=CC=C3)O |
SMILES |
CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)C(C3=CC=CC=C3)O |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)C(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({N'-[(E)-{2-[(4-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B386905.png)
![2-(1-naphthyl)-N'-[2-(pentyloxy)benzylidene]acetohydrazide](/img/structure/B386907.png)
![N'-[2-(allyloxy)-5-methoxybenzylidene]-2-(phenylsulfanyl)acetohydrazide](/img/structure/B386908.png)
![2-bromo-N-(2-{[2-(3-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B386909.png)
![3-{[(2-methoxyanilino)(oxo)acetyl]hydrazono}-N-(3-pyridinylmethyl)butanamide](/img/structure/B386910.png)
![N-[1,1'-biphenyl]-2-yl-3-({3-chloro-4-nitrobenzoyl}hydrazono)butanamide](/img/structure/B386911.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B386913.png)
![N-(4-chlorophenyl)-N-(2-oxo-2-{2-[2-(pentyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B386917.png)
![N-(2-{2-[2-(heptyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B386918.png)
![N'-[1-(3-bromophenyl)ethylidene]-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B386919.png)

![N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-[2-(pentyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B386922.png)
![N-(3-chloro-4-methylphenyl)-N-{2-[2-(3-ethoxy-4-propoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B386925.png)

